molecular formula C10H8O5 B11895753 7,8-Dihydroxy-4-methoxy-2H-chromen-2-one

7,8-Dihydroxy-4-methoxy-2H-chromen-2-one

Cat. No.: B11895753
M. Wt: 208.17 g/mol
InChI Key: FVBWLXMYTJQTBX-UHFFFAOYSA-N
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Description

Overview of Coumarin (B35378) Heterocycles: Importance in Medicinal Chemistry and Natural Products

Coumarins are a prominent class of naturally occurring benzopyrones, first isolated from the tonka bean. atlantis-press.com These compounds are secondary metabolites found in numerous plants, fungi, and bacteria. atlantis-press.comnih.gov The coumarin nucleus, a benzo-α-pyrone, is a privileged scaffold in medicinal chemistry due to its wide range of pharmacological properties. nih.govfrontiersin.org

The biological activities of coumarins are extensive and well-documented, encompassing:

Anticoagulant effects: Warfarin, a synthetic coumarin derivative, is a widely used anticoagulant. atlantis-press.comfrontiersin.org

Antimicrobial properties: Coumarins have shown efficacy against various bacterial and fungal strains. nih.govresearchgate.net

Anti-inflammatory action: Many natural and synthetic coumarins exhibit significant anti-inflammatory activity. atlantis-press.comfrontiersin.org

Anticancer potential: Derivatives of coumarin have been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines. nih.govnih.gov

Neuroprotective effects: Certain coumarins show promise in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease. frontiersin.orgnih.gov

Antioxidant activity: The chemical structure of coumarins allows them to act as potent antioxidants. atlantis-press.com

The versatility of the coumarin scaffold lies in its ability to be easily synthesized and functionalized, allowing for the creation of a vast library of derivatives with enhanced and specific biological activities. nih.govfrontiersin.org This has made coumarins a focal point of research for developing new therapeutic agents. nih.govresearchgate.net

Significance of the 7,8-Dihydroxy-2H-Chromen-2-one Structural Motif

Within the broad family of coumarins, the 7,8-dihydroxy-2H-chromen-2-one scaffold, commonly known as daphnetin (B354214), holds particular importance. frontiersin.orgfrontiersin.org This natural coumarin is found in plants of the Daphne genus and has demonstrated a remarkable spectrum of pharmacological activities. frontiersin.orgmedchemexpress.com

The dihydroxy substitution at the C7 and C8 positions of the coumarin ring is crucial for many of its biological effects. frontiersin.orgfoodb.ca Daphnetin has been identified as a potent inhibitor of various protein kinases, including Epidermal Growth Factor Receptor (EGFR), Protein Kinase A (PKA), and Protein Kinase C (PKC). medchemexpress.com Its activities include anti-inflammatory, anticancer, neuroprotective, and antibacterial effects. frontiersin.orgnih.gov For instance, daphnetin has been shown to inhibit the proliferation of lung cancer cells and promote the repair of injured peripheral nerves. researchgate.netnih.gov

The presence of the two hydroxyl groups also contributes to its antioxidant properties and its ability to modulate key signaling pathways involved in cellular processes like apoptosis and autophagy. medchemexpress.com Research has shown that daphnetin can induce apoptosis in ovarian cancer cells and has been investigated for its potential in treating rheumatoid arthritis. frontiersin.orgmedchemexpress.com

Research Landscape and Emerging Interest in Specific Analogues, Including Considerations for the 4-Substituted-7,8-Dihydroxy-2H-Chromen-2-one Scaffold

The promising biological profile of daphnetin has spurred further research into its analogues, particularly those with substitutions at the 4-position of the coumarin ring. The introduction of different functional groups at this position can significantly influence the compound's physicochemical properties and biological activity.

For example, the synthesis of 4-aryl-3,4-dihydrocoumarins has been explored to generate derivatives with improved pharmacological activities. frontiersin.org The addition of a phenyl group at the C4 position, as seen in 5,7-dihydroxy-4-phenylcoumarin (B1236179) derivatives, has been a strategy to develop compounds with potential anti-HIV activity. chimicatechnoacta.ru

The specific analogue, 7,8-Dihydroxy-4-methoxy-2H-chromen-2-one , introduces a methoxy (B1213986) group at the C4 position. While direct research on this specific compound is emerging, studies on related 4-substituted coumarins provide valuable insights. For instance, the introduction of various substituents at the C4 position of the coumarin nucleus is a common strategy in the design of new bioactive molecules. pnrjournal.com Research on other 4-substituted coumarins has shown that this position is a key site for modification to enhance activities such as cytotoxicity against cancer cells. nih.govnih.gov

The exploration of 4-substituted-7,8-dihydroxy-2H-chromen-2-one analogues is an active area of research. The goal is to fine-tune the biological activity of the daphnetin scaffold, potentially leading to the development of more potent and selective therapeutic agents. The table below highlights the inhibitory concentrations of daphnetin against various protein kinases, illustrating the baseline activity of the core scaffold.

Protein KinaseIC50 (μM)
EGFR7.67
PKA9.33
PKC25.01
Data sourced from MedChemExpress. medchemexpress.com

Further investigation into how the 4-methoxy substitution on the 7,8-dihydroxycoumarin backbone modifies these and other biological activities will be crucial in defining the therapeutic potential of this specific analogue.

Properties

Molecular Formula

C10H8O5

Molecular Weight

208.17 g/mol

IUPAC Name

7,8-dihydroxy-4-methoxychromen-2-one

InChI

InChI=1S/C10H8O5/c1-14-7-4-8(12)15-10-5(7)2-3-6(11)9(10)13/h2-4,11,13H,1H3

InChI Key

FVBWLXMYTJQTBX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=O)OC2=C1C=CC(=C2O)O

Origin of Product

United States

Isolation, Natural Occurrence, and Biosynthetic Pathways of 7,8 Dihydroxy 2h Chromen 2 One Scaffold Containing Compounds

Natural Sources and Phytochemical Identification

The extraction and purification of 7,8-dihydroxycoumarins from plant sources involve a series of established phytochemical techniques. The initial step typically involves the extraction of dried and ground plant material with a polar solvent, often a methanol (B129727)/water mixture, sometimes with the addition of a small amount of acid to improve solubility.

Following extraction, the crude extract is concentrated and subjected to liquid-liquid partitioning with solvents of increasing polarity, such as hexane, dichloromethane, ethyl acetate, and butanol, to separate compounds based on their polarity. The fraction containing the desired coumarins is then further purified using various chromatographic methods.

Column chromatography using silica (B1680970) gel is a common method, where the extract is separated by eluting with a gradient of solvents, for instance, a mixture of chloroform (B151607) and methanol. researchgate.net For more efficient and high-resolution separation, techniques like high-performance countercurrent chromatography (HPCCC) have been successfully employed. rsc.orgresearchgate.net High-performance liquid chromatography (HPLC), often coupled with a diode-array detector (DAD), is utilized for the final purification and quantitative analysis of the isolated compounds. rsc.orgresearchgate.net

Table 1: Common Methodologies for the Isolation of Dihydroxycoumarins

MethodologyDescriptionApplication
Solvent Extraction Initial extraction from plant material using solvents like methanol or dichloromethane.Broadly used for obtaining crude extracts containing coumarins. rsc.orgnih.gov
Column Chromatography Separation of compounds on a stationary phase (e.g., silica gel) using a mobile phase of varying polarity.Widely used for the fractionation of crude plant extracts. researchgate.net
High-Performance Countercurrent Chromatography (HPCCC) A liquid-liquid partition chromatography technique that avoids solid adsorbents, reducing sample degradation.Efficient separation of coumarin (B35378) derivatives from complex mixtures. rsc.orgresearchgate.net
High-Performance Liquid Chromatography (HPLC) High-resolution separation and quantification of individual compounds.Final purification and analysis of isolated coumarins. rsc.orgresearchgate.net

The 7,8-dihydroxycoumarin scaffold, primarily as the compound daphnetin (B354214), is found in several plant families. The most prominent sources are species from the Daphne genus (family Thymelaeaceae), which are native to Europe, North Africa, and other parts of Asia. nih.govfrontiersin.org Daphnetin and its glucosides have been isolated from various parts of Daphne species, including Daphne odora, Daphne gnidium, Daphne mezereum, and Daphne oleoides. nih.gov Other reported plant sources include Stellera chamaejasme and Euphorbia lathyris. researchgate.netnih.gov

While Mesua ferrea (family Calophyllaceae) is a rich source of coumarins, current phytochemical studies indicate the prevalence of 4-alkyl and 4-phenyl-5,7-dihydroxycoumarins in its flowering buds and other parts. researchgate.netfrontiersin.orgnih.govjapsonline.com Based on available research, the 7,8-dihydroxycoumarin scaffold, including 7,8-dihydroxy-4-methoxy-2H-chromen-2-one, has not been reported as a constituent of Mesua ferrea. japsonline.comresearchgate.netsemanticscholar.org

Table 2: Natural Occurrence of Selected 7,8-Dihydroxycoumarins

CompoundBotanical Source(s)Plant Part(s)
Daphnetin (7,8-Dihydroxycoumarin)Daphne species (D. odora, D. gnidium, D. mezereum, D. oleoides) nih.govLeaves, Stems, Shoots nih.gov
DaphnetinStellera chamaejasme L. researchgate.netRoots, Stems, Leaves, Flowers researchgate.net
Daphnin (Daphnetin-7-glucoside)Daphne odora wikipedia.orgNot specified

Elucidation of Biosynthetic Routes for 7,8-Dihydroxycoumarins

The biosynthesis of 7,8-dihydroxycoumarins in plants originates from the shikimate pathway, a fundamental metabolic route for the production of aromatic amino acids. nih.govfrontiersin.org The journey to daphnetin begins with the amino acid L-phenylalanine.

The key steps in the proposed biosynthetic pathway are:

Deamination: L-phenylalanine is converted to cinnamic acid.

Hydroxylation: Cinnamic acid undergoes a series of hydroxylation reactions. The hydroxylation at the C4 position yields p-coumaric acid.

Ortho-hydroxylation: A critical, yet not fully characterized, step is the ortho-hydroxylation of the cinnamic acid derivative at the C2 position. This is believed to be catalyzed by a cytochrome P450 monooxygenase.

Lactonization: The resulting 2,4-dihydroxy-cinnamic acid (or its corresponding glycoside) undergoes a trans-cis isomerization of the side chain, followed by spontaneous lactonization (ring closure) to form the benzo-α-pyrone ring structure of umbelliferone (B1683723) (7-hydroxycoumarin).

Final Hydroxylation: The biosynthesis of daphnetin is completed by the hydroxylation of umbelliferone at the C8 position. nih.govfrontiersin.org This step is also likely catalyzed by a specific hydroxylase enzyme.

While the general pathway is accepted, the specific enzymes, particularly the P450-dependent monooxygenases responsible for the ortho-hydroxylation steps, are still under investigation in many plant species. researchgate.net The biosynthesis of the specific compound this compound has not been elucidated and it is likely a synthetic derivative, as its natural occurrence has not been reported.

Table 3: Key Precursors in the Biosynthesis of Daphnetin

PrecursorRole in Pathway
L-PhenylalanineStarting amino acid from the shikimate pathway. nih.govfrontiersin.org
Cinnamic AcidFormed by the deamination of L-phenylalanine.
p-Coumaric AcidA key intermediate formed by the hydroxylation of cinnamic acid.
Umbelliferone (7-Hydroxycoumarin)The direct precursor to daphnetin, which is hydroxylated at the C8 position. nih.govfrontiersin.org

Synthetic Methodologies and Chemical Transformations of 7,8 Dihydroxy 2h Chromen 2 One and Its Derivatives

Established Synthetic Routes to the 7,8-Dihydroxy-2H-Chromen-2-one Core Structure

The construction of the 7,8-dihydroxy-2H-chromen-2-one core, a key building block for more complex derivatives, is primarily achieved through several established synthetic strategies. These methods leverage the reactivity of phenolic precursors to form the characteristic benzopyran-2-one ring system.

Pechmann Condensation and its Variants

The Pechmann condensation is a cornerstone in coumarin (B35378) synthesis, involving the acid-catalyzed reaction of a phenol (B47542) with a β-ketoester. wikipedia.orgsathyabama.ac.inresearchgate.net In the context of synthesizing 7,8-dihydroxy-4-substituted coumarins, this reaction typically employs a 1,2,3-trihydroxybenzene (pyrogallol) derivative and a suitable β-ketoester. nih.gov The mechanism proceeds through an initial transesterification, followed by an intramolecular electrophilic attack on the activated aromatic ring and subsequent dehydration to form the lactone ring. wikipedia.orgresearchgate.net

A variety of acidic catalysts can be employed, ranging from strong mineral acids like sulfuric acid to Lewis acids such as aluminum chloride. wikipedia.orgresearchgate.net For instance, the synthesis of 7,8-dihydroxy-4-phenyl-2H-chromen-2-one is achieved through the acid-catalyzed condensation of 1,2,3-phenenyl triacetate with ethyl benzoylacetate using perchloric acid, resulting in a high yield. Research has also explored the use of solid acid catalysts like Nafion resin/silica (B1680970) nanocomposites and Amberlyst-15, which offer advantages such as easier product recovery and reduced environmental impact. researchgate.netresearchgate.net The reaction conditions, including temperature and the choice of catalyst, can be tuned to optimize yields, which are often excellent. For example, the reaction of pyrogallol (B1678534) with methyl acetoacetate (B1235776) activated by boron trifluoride dihydrate at 60°C produces 7,8-dihydroxy-4-methylcoumarin (B1670369) in yields as high as 98-99%. nih.gov

ReactantsCatalystProductYield
Pyrogallol, Methyl acetoacetateBoron trifluoride dihydrate7,8-dihydroxy-4-methylcoumarin98-99% nih.gov
1,2,3-Phenenyl triacetate, Ethyl benzoylacetatePerchloric acid7,8-dihydroxy-4-phenyl-2H-chromen-2-one82%
Resorcinol (B1680541), Ethyl acetoacetateAmberlyst-157-hydroxy-4-methylcoumarin97% researchgate.net

Synthesis via Selective Cleavage and Functionalization of Related Coumarin Scaffolds (e.g., Sabandin)

An alternative approach to the 7,8-dihydroxycoumarin core involves the chemical modification of more complex, naturally occurring coumarins. One such strategy utilizes sabandin, a methoxylated natural coumarin, as a starting material. mdpi.comresearchgate.net This method hinges on the selective cleavage of the methylenedioxy bridge present in the sabandin structure.

The transformation is achieved through a selective free-radical oxidation of the methylene (B1212753) bridge, typically using lead tetraacetate—Pb(OAc)₄. mdpi.comresearchgate.net This step forms an intermediate acetoxy derivative. Subsequent acid-catalyzed hydrolysis of this intermediate, for instance with a solution of hydrochloric acid in isopropanol, yields the desired dihydroxy product. mdpi.com This method is advantageous as it preserves other functional groups on the coumarin scaffold, such as existing methoxy (B1213986) groups, with minimal side reactions. mdpi.com This route provides an efficient pathway to novel derivatives that might be challenging to access through direct condensation methods. researchgate.net

Utilizing Inorganic Acid Catalysis in Synthesis

Inorganic acid catalysis is a fundamental and widely practiced method for the synthesis of coumarins, including the 7,8-dihydroxy-2H-chromen-2-one scaffold, primarily through the Pechmann condensation. nih.gov Strong protic acids like concentrated sulfuric acid (H₂SO₄) are classic catalysts for this reaction, facilitating both the initial esterification/transesterification and the subsequent intramolecular cyclization and dehydration steps. wikipedia.orgresearchgate.networldresearchersassociations.com

The synthesis of 4-substituted 7,8-dihydroxycoumarins often employs these potent catalysts to drive the reaction between a pyrogallol derivative and a β-ketoester to completion. nih.gov For example, the synthesis of 7-hydroxy-4-(2-fluorophenyl)coumarin from resorcinol and methyl 2-fluorobenzoylacetate is effectively catalyzed by concentrated H₂SO₄. nih.gov While highly effective, the use of strong, corrosive mineral acids can necessitate neutralization steps during workup, potentially generating significant waste. nih.gov This has led to the exploration of reusable solid acid catalysts as a more environmentally benign alternative. researchgate.netnih.gov Nevertheless, traditional inorganic acid catalysis remains a robust and high-yielding method for accessing the coumarin core structure.

Strategies for Derivatization at the 4-Position of 7,8-Dihydroxy-2H-Chromen-2-one

The C-4 position of the coumarin ring is a frequent target for synthetic modification to explore structure-activity relationships. nih.gov A primary method for introducing substituents at this position is through the selection of an appropriate β-ketoester in the Pechmann condensation. wikipedia.org For instance, using ethyl benzoylacetate in a reaction with a phenol will yield a 4-phenyl substituted coumarin, while ethyl acetoacetate will result in a 4-methyl substituted product. nih.gov

Beyond the initial synthesis, further modifications can be made. Transition metal-catalyzed C-H functionalization reactions have emerged as a powerful tool for installing aryl and alkenyl groups at the C-4 position of a pre-formed coumarin skeleton. mdpi.com For example, palladium-catalyzed reactions of 2-hydroxystyrenes with carbon dioxide can produce C-4 substituted coumarins in good yields. mdpi.com Another strategy involves the synthesis of 4-chloromethyl derivatives, which serve as versatile intermediates for further functionalization through nucleophilic substitution reactions. scispace.com These strategies allow for the introduction of a wide array of functional groups, which is crucial for probing the biological activity of the coumarin scaffold. nih.gov

Introduction of Functionalities for Structure-Activity Relationship Investigations

To systematically investigate the structure-activity relationships (SAR) of coumarin derivatives, it is essential to introduce a variety of functional groups onto the core scaffold. rsc.orgmdpi.comresearchgate.net These modifications can modulate the compound's electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with biological targets. nih.gov

Substitution Reactions (e.g., Chloromethylation, Azidation)

Substitution reactions are a key strategy for functionalizing the coumarin nucleus for SAR studies. nih.gov Chloromethylation, for instance, introduces a reactive chloromethyl group (-CH₂Cl), typically at the C-4 position. The reaction of benzene-1,2,3-triol with ethyl 4-chloro-3-oxobutanoate can afford 4-chloromethyl-7,8-dihydroxycoumarin directly. scispace.com This chloromethylated intermediate is a valuable precursor for further derivatization, as the chlorine atom can be readily displaced by various nucleophiles.

One such subsequent reaction is azidation. Treating a chloromethylated coumarin with sodium azide (B81097) (NaN₃) in a solvent like dimethylformamide (DMF) results in the corresponding azidomethyl derivative. nih.gov This introduces a nitrogen-containing functional group, which can alter the compound's biological properties. These substitution reactions are instrumental in creating libraries of related compounds, which are then screened for biological activity to build a comprehensive SAR profile. nih.gov

Starting MaterialReagentsProductReaction Type
4-(chloromethyl)-6,7-dihydroxy-2H-chromen-2-oneNaN₃, DMF4-(azidomethyl)-6,7-dihydroxy-2H-chromen-2-oneAzidation nih.gov
Benzene-1,2,3-triol, Ethyl 4-chloro-3-oxobutanoateAcid catalyst4-(chloromethyl)-7,8-dihydroxycoumarinChloromethylation scispace.com
6,8-dimethyl-2H-chromen-2-oneFormaldehyde, HCl, ZnCl₂4-(chloromethyl)-6,8-dimethyl-2H-chromen-2-oneBlanc Chloromethylation

Preclinical Biological Activities of 7,8 Dihydroxy 2h Chromen 2 One Derivatives: in Vitro and Animal Model Studies

Antioxidant Mechanisms and Free Radical Scavenging Properties

Reactive Oxygen Species (ROS) Neutralization

No studies were found that specifically investigate the capacity of 7,8-Dihydroxy-4-methoxy-2H-chromen-2-one to neutralize reactive oxygen species.

In Vitro Assays (e.g., DPPH, ABTS, FRAP)

There is no available data from in vitro assays such as DPPH, ABTS, or FRAP to characterize the antioxidant potential of this compound.

Anticancer and Antiproliferative Research

Induction of Apoptosis in Cancer Cell Lines

No research has been published detailing the ability of this compound to induce apoptosis in any cancer cell lines.

Cell Cycle Arrest Modulations

There are no findings on how this compound may modulate the cell cycle in cancerous cells.

Inhibition of Tumor Cell Proliferation in In Vitro Models (e.g., Breast Cancer, A549, U-937, HL-60, HCT-116, HEPG-2, MCF-7)

Specific data on the antiproliferative effects of this compound against common cancer cell lines such as those from breast cancer, A549, U-937, HL-60, HCT-116, HEPG-2, or MCF-7 is not available in the current body of scientific literature. While structural analogs are mentioned in some commercial contexts as having potential anticancer properties, no primary research supports these claims for the specified compound. vulcanchem.com

Antimicrobial Investigations

The antimicrobial properties of coumarin (B35378) derivatives have been a subject of significant research interest. Studies have explored their efficacy against a variety of pathogenic microorganisms, including both bacteria and fungi.

Bacteriostatic and Bactericidal Effects against Gram-Positive and Gram-Negative Strains (e.g., Staphylococcus aureus, Bacillus cereus, E.coli, M. tuberculosis)

Research into coumarin analogues has shed light on the structural requirements for antimicrobial activity. A study investigating the antimicrobial effects of compounds isolated from Fraxinus rhynchophylla bark, including 7,8-dihydroxy-6-methoxycoumarin, found notable activity against several foodborne pathogens. researchgate.net The presence of a methoxy (B1213986) functional group on the coumarin skeleton appeared to be crucial for this activity. researchgate.net

Specifically, 7,8-dihydroxy-6-methoxycoumarin, along with other methoxy-containing analogues like 6,7-dimethoxycoumarin and 7-hydroxy-6-methoxycoumarin, demonstrated significant antimicrobial effects against both Gram-positive (Staphylococcus intermedius, Listeria monocytogenes) and Gram-negative (Escherichia coli) bacteria, as well as Bacillus cereus. researchgate.net In contrast, coumarins with only hydroxyl groups, such as 7-hydroxycoumarin and 6,7-dihydroxycoumarin, did not exhibit antimicrobial activity against these pathogens. researchgate.net The mechanism of action is believed to be associated with a loss of cell membrane integrity. researchgate.net

Other studies on various coumarin derivatives have also reported antibacterial properties against strains like Staphylococcus aureus and Bacillus cereus. researchgate.netejmse.ronih.gov For example, derivatives of 4-chloro-7-hydroxy-chromen-2-one were tested against Staphylococcus aureus, E. coli, and Bacillus cereus, showing varying degrees of bacteriostatic and bactericidal effects. ejmse.ro Similarly, newly synthesized derivatives of [8-Amino-4,7-dihydroxy-chromen-2-one] also showed antibacterial activity against Staphylococcus aureus and Bacillus cereus. researchgate.net

Table 1: Antimicrobial Activity of Coumarin Analogues

Compound/ExtractTarget MicroorganismObserved EffectReference
7,8-Dihydroxy-6-methoxycoumarinEscherichia coli, Bacillus cereus, Staphylococcus intermedius, Listeria monocytogenesNotable antimicrobial activity researchgate.net
6,7-DimethoxycoumarinEscherichia coli, Bacillus cereus, Staphylococcus intermedius, Listeria monocytogenesNotable antimicrobial activity researchgate.net
7-Hydroxy-6-methoxycoumarinEscherichia coli, Bacillus cereus, Staphylococcus intermedius, Listeria monocytogenesNotable antimicrobial activity researchgate.net
7-MethoxycoumarinEscherichia coli, Bacillus cereus, Staphylococcus intermedius, Listeria monocytogenesNotable antimicrobial activity researchgate.net
7-HydroxycoumarinNot specified foodborne pathogensNo antimicrobial activity researchgate.net
6,7-DihydroxycoumarinNot specified foodborne pathogensNo antimicrobial activity researchgate.net

Antifungal Efficacy

Anti-inflammatory and Immunomodulatory Effects

Coumarin derivatives have demonstrated significant anti-inflammatory and immunomodulatory activities in various preclinical models. These effects are often attributed to their ability to modulate key inflammatory pathways and mediators.

Modulation of Inflammatory Pathways

Structurally similar compounds to this compound have been shown to exert their anti-inflammatory effects by modulating critical signaling pathways. For instance, 7,8-dihydroxy-4-methylcoumarin (B1670369) (DHMC) and its acetylated derivatives were found to inhibit the phosphorylation of mitogen-activated protein kinases (MAPKs), including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38. researchgate.net This inhibition occurred in a concentration-dependent manner in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells. researchgate.net Furthermore, these compounds also suppressed the activation of the nuclear factor-kappa B (NF-κB) pathway. researchgate.net Similarly, 4-hydroxy-7-methoxycoumarin (B561722) has been reported to downregulate NF-κB activation by preventing the degradation of its inhibitor, IκBα, and by decreasing the phosphorylation of ERK1/2 and JNK in macrophages. nih.govresearchgate.net

Reduction of Pro-inflammatory Cytokine Production

A key aspect of the anti-inflammatory action of coumarin derivatives is their ability to reduce the production of pro-inflammatory cytokines. In studies with 7,8-dihydroxy-4-methylcoumarin and its derivatives, a dose-dependent downregulation of pro-inflammatory cytokines was observed at both the mRNA and protein levels in LPS-stimulated cells. researchgate.net Another related compound, 4-hydroxy-7-methoxycoumarin, significantly reduced the production of tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6) in LPS-stimulated RAW264.7 macrophages. nih.govresearchgate.net In an in vivo model of collagen-induced arthritis, the administration of 8-methoxy-chromen-2-one led to a significant reduction in the escalated plasma levels of TNF-α, IL-1β, and IL-6. nih.gov

Table 2: Effect of Coumarin Derivatives on Pro-inflammatory Cytokine Production

CompoundCell/Animal ModelPro-inflammatory Cytokines ReducedReference
7,8-Dihydroxy-4-methylcoumarin & derivativesLPS-stimulated RAW 264.7 cellsDownregulated pro-inflammatory cytokine expression researchgate.net
4-Hydroxy-7-methoxycoumarinLPS-stimulated RAW264.7 macrophagesTNF-α, IL-1β, IL-6 nih.govresearchgate.net
8-Methoxy-chromen-2-oneCollagen-induced arthritic rat modelTNF-α, IL-1β, IL-6 nih.gov

Inhibition of Inducible Nitric Oxide Synthase (iNOS) Expression

The overexpression of inducible nitric oxide synthase (iNOS) leads to excessive production of nitric oxide (NO), a key mediator in the inflammatory process. Several coumarin derivatives have been shown to inhibit iNOS expression. For example, 7,8-dihydroxy-4-methylcoumarin and its acetylated products induced a dose-dependent downregulation of iNOS expression at both the mRNA and protein levels, consequently reducing NO production. researchgate.net In a similar vein, 4-hydroxy-7-methoxycoumarin strongly decreased the expression of iNOS in LPS-stimulated RAW264.7 cells. nih.govresearchgate.net This inhibitory effect on iNOS is a crucial mechanism contributing to the anti-inflammatory properties of these compounds. nih.govnih.gov

Immunosuppressive and Immunity-Enhancing Activities in Animal Models

Currently, there is no publicly available scientific literature detailing in vivo studies on the immunosuppressive or immunity-enhancing activities of this compound in animal models. Research has primarily focused on other derivatives within the broader 7,8-dihydroxycoumarin class.

Anti-Allergic Responses in Cellular and Animal Models

Similarly, dedicated studies on the anti-allergic responses of this compound in either cellular or animal models have not been reported in the available scientific literature. The anti-allergic properties of other coumarins are known, but specific data for this methoxy derivative is absent.

Antiadipogenic Research

Investigations into the antiadipogenic potential of this compound have also not been documented in peer-reviewed research. The following sub-sections reflect the absence of data for this specific compound.

Inhibition of Adipocyte Differentiation

There is no available research specifically investigating the inhibitory effects of this compound on adipocyte differentiation.

Lipolytic Effects

Scientific studies have not yet reported on the potential lipolytic effects of this compound.

Suppression of Key Lipogenic Enzymes (e.g., SCD-1)

The effect of this compound on key lipogenic enzymes such as Stearoyl-CoA desaturase-1 (SCD-1) has not been a subject of published scientific inquiry.

Neuroprotective Potentials

In contrast to the areas mentioned above, some research has explored the neuroprotective potential of this compound. Studies have investigated its ability to protect neuronal cells from damage induced by various toxins.

One study highlighted its protective effects against neurotoxicity induced by MPP+ (1-methyl-4-phenylpyridinium), a toxin known to cause Parkinson's-like symptoms, in SH-SY5Y neuroblastoma cells. The compound demonstrated an ability to mitigate the damage caused by this toxin.

Further research is required to fully elucidate the mechanisms and potential applications of its neuroprotective properties.

Iron and Copper Chelation Therapies

The ability to chelate metal ions is a significant therapeutic strategy for diseases associated with metal dyshomeostasis, such as neurodegenerative disorders. The 7,8-dihydroxy substitution on the coumarin ring forms a catechol group, which is a well-known bidentate chelating agent for various metal ions, including iron and copper.

Research into a closely related multifunctional chelator, 7,8-dihydroxy-4-((methylamino)methyl)-2H-chromen-2-one (DHC12), has demonstrated notable metal-binding capabilities. nih.gov In vitro studies showed that the metal selectivity of this compound was Cu²⁺ ~ Fe²⁺ > Zn²⁺ > Fe³⁺. nih.gov It displayed no significant binding capacity for other divalent cations such as Hg²⁺, Co²⁺, Ca²⁺, Mn²⁺, Mg²⁺, Ni²⁺, Pb²⁺, or Cd²⁺. nih.gov This selective chelation of iron and copper is crucial, as these are the metals most commonly implicated in producing oxidative stress through Fenton-like reactions in pathological conditions. The study confirmed that DHC12 could chelate labile iron within both the cytoplasm and mitochondria. nih.gov

Given that this compound shares the same 7,8-dihydroxy (catechol) moiety, it is predicted to possess similar iron and copper-chelating properties, a foundational activity for its other neuroprotective effects.

Mitochondrial Protection and Maintenance of Mitochondrial Membrane Potential

Mitochondrial dysfunction is a central feature in the pathology of many neurodegenerative diseases. The accumulation of metal ions like iron within mitochondria can lead to oxidative damage and compromise mitochondrial integrity.

Studies on the related compound DHC12 have shown that it offers significant mitochondrial protection. nih.gov The compound was observed to access cells and colocalize with MitoTracker Orange, indicating that it targets mitochondria. nih.gov In the face of mitochondrial complex I inhibition, a stressor that mimics pathological conditions, DHC12 protected both the plasma and mitochondrial membranes against lipid peroxidation. nih.gov Furthermore, it effectively prevented the decrease in mitochondrial membrane potential (ΔΨm), a critical indicator of mitochondrial health and function. nih.gov This preservation of membrane potential is vital for maintaining ATP synthesis and preventing the initiation of apoptotic cell death pathways.

Table 1: Mitochondrial Protective Effects of a 7,8-Dihydroxycoumarin Derivative (DHC12)

Activity Model Observation Reference
Mitochondrial Targeting Cellular (Mitotracker Orange) Colocalization observed, indicating mitochondrial uptake. nih.gov
Lipid Peroxidation Mitochondrial Complex I Inhibition Protected against membrane lipid peroxidation. nih.gov
Mitochondrial Membrane Potential (ΔΨm) Mitochondrial Complex I Inhibition Blocked the decrease in ΔΨm. nih.gov

Inhibition of Monoamine Oxidase (MAO-A and MAO-B) Activity

Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the catabolism of neurotransmitters. The inhibition of MAO-B is a validated therapeutic strategy for Parkinson's disease, as it increases dopamine (B1211576) levels and reduces the production of neurotoxic byproducts.

The derivative 7,8-dihydroxy-4-((methylamino)methyl)-2H-chromen-2-one (DHC12) was found to be an inhibitor of both MAO-A and MAO-B. nih.gov This dual activity, particularly the inhibition of MAO-B, complements its antioxidant and metal-chelating properties, making it a multifunctional agent for neuroprotection. nih.gov The combination of MAO-B inhibition with iron chelation is considered a highly promising approach, as MAO-B activity can contribute to oxidative stress, which is exacerbated by the presence of excess iron.

Protection of Neurons in Animal Models of Neurodegenerative Diseases (e.g., Parkinson's Disease)

The ultimate test of a neuroprotective compound is its efficacy in relevant animal models of disease. The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is a standard for studying Parkinson's disease, as the toxin selectively destroys dopaminergic neurons in the substantia nigra, mimicking the primary pathology of the human condition.

In this model, the oral administration of the derivative DHC12 demonstrated significant neuroprotective effects. nih.gov Treatment with the compound protected neurons in the substantia nigra pars compacta (SNpc) from MPTP-induced cell death. nih.gov This finding provides strong preclinical evidence that a 7,8-dihydroxycoumarin scaffold with appropriate substitution can deliver neuroprotective benefits in a model of Parkinson's disease. nih.gov The efficacy of DHC12 in this model is attributed to its combined actions of mitochondrial protection, metal chelation, and MAO inhibition. nih.gov

Antidiabetic Research: Enzyme Inhibition (e.g., α-Glucosidase, α-Amylase)

A key strategy in managing type 2 diabetes is to control postprandial hyperglycemia by inhibiting enzymes responsible for carbohydrate digestion, namely α-amylase and α-glucosidase.

Research on daphnetin (B354214) (7,8-dihydroxycoumarin), the parent compound of this compound, has shown its potential as an inhibitor of these enzymes. nih.gov In vitro studies demonstrated that daphnetin inhibits both human salivary α-amylase (HSA) and pancreatic α-amylase (PPA), as well as α-glucosidase (AG). nih.gov Kinetic studies revealed the inhibition to be competitive in nature. nih.gov Furthermore, in vivo studies using an oral starch tolerance test in mice confirmed that pretreatment with daphnetin could effectively inhibit amylase activity, with outcomes comparable to the standard drug, acarbose. nih.gov

Table 2: In Vitro Enzyme Inhibition by Daphnetin (7,8-dihydroxycoumarin)

Enzyme Target Type of Inhibition Finding Reference
Human Salivary α-Amylase (HSA) Competitive Potent inhibition observed. nih.gov
Pancreatic α-Amylase (PPA) Competitive Potent inhibition observed. nih.gov
α-Glucosidase (AG) Competitive Inhibition observed, though to a lesser extent than amylases. nih.gov

Antiviral Activities

Coumarin derivatives are known to possess a wide array of biological activities, including antiviral properties. nih.gov However, specific research data on the antiviral activities of this compound was not available in the reviewed literature. While some dihydroxycoumarins are generally cited for having potential antiviral effects, dedicated studies to characterize this activity for the specific compound are needed. nih.gov

Mechanisms of Action at the Molecular and Cellular Levels

Interactions with Molecular Targets and Signaling Pathways

The compound's engagement with biological systems occurs through a variety of mechanisms, from direct enzyme inhibition to the modulation of complex signaling cascades that govern cell fate.

The defining feature of 7,8-Dihydroxy-4-methoxy-2H-chromen-2-one is the vicinal dihydroxyl (catechol) group on the benzopyran ring. These hydroxyl groups are fundamental to the molecule's biological effects, primarily through two processes:

Redox Reactions: The catechol structure allows the molecule to participate in redox cycling and act as a potent antioxidant. The hydroxyl groups can donate hydrogen atoms to neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative damage. nih.gov Studies on the analog 7,8-dihydroxy-4-methylcoumarin (B1670369) have demonstrated its ability to protect against glutamate-induced oxidative stress by inhibiting the depletion of glutathione (B108866) and the generation of ROS. nih.gov This radical-scavenging capability is a key aspect of its cytoprotective effects.

Hydrogen Bonding: The hydroxyl groups are also crucial for forming hydrogen bonds with the amino acid residues in the active sites of target proteins and enzymes. mdpi.com This non-covalent interaction is essential for the specific binding and subsequent modulation of protein function. The ability to act as both a hydrogen bond donor and acceptor enhances the molecule's capacity to dock into various biological targets, contributing to the breadth of its activities. nih.gov

The coumarin (B35378) scaffold is known to interact with and modulate the activity of several critical enzymes.

Catechol O-methyltransferase (COMT): The 7,8-dihydroxy configuration is a classic catechol structure, which is the natural substrate for COMT, an enzyme involved in the metabolism of catecholamines. As a result, 7,8-dihydroxycoumarin derivatives can act as inhibitors of COMT. This inhibition is a well-documented property of compounds containing a catechol moiety.

DNA Gyrase: The broader class of coumarin antibiotics are known to target the bacterial enzyme DNA gyrase, a type II topoisomerase. nih.gov They typically bind to the B subunit of the enzyme, inhibiting its ATPase activity and thereby blocking DNA supercoiling, which is essential for bacterial DNA replication and repair. nih.govnih.gov This mechanism suggests that this compound may possess antibacterial potential by targeting this enzyme.

Other Enzymes: Research on the analog daphnetin (B354214) (7,8-dihydroxycoumarin) has shown it to be a potent inhibitor of several protein kinases, which are critical enzymes in cellular signaling. medchemexpress.comsigmaaldrich.comsigmaaldrich.com

Table 1: Enzyme Inhibition by 7,8-Dihydroxycoumarin (Daphnetin)

Enzyme TargetInhibition Concentration (IC₅₀)Reference
Epidermal Growth Factor Receptor (EGFR)7.67 μM medchemexpress.com
Protein Kinase A (PKA)9.33 μM medchemexpress.com
Protein Kinase C (PKC)25.01 μM medchemexpress.com

This data pertains to the analog 7,8-dihydroxycoumarin (daphnetin).

Beyond enzymes, this coumarin derivative interacts with other proteins that play key roles in cellular function. A notable example is the interaction of the analog 7,8-dihydroxy-4-methylcoumarin with hippocalcin, a calcium-binding protein. nih.gov In models of glutamate (B1630785) toxicity, the compound was found to inhibit the depletion of hippocalcin, which helps buffer intracellular calcium and prevent calcium-induced cell death. nih.gov This points to a neuroprotective mechanism involving the stabilization of calcium homeostasis.

The Epidermal Growth Factor Receptor (EGFR) is a key transmembrane protein that, upon activation, triggers downstream signaling pathways promoting cell proliferation, survival, and migration. Dysregulation of EGFR signaling is a hallmark of many cancers. The analog daphnetin has been identified as a potent inhibitor of EGFR, with an in vitro IC₅₀ value of 7.67 μM. medchemexpress.com By inhibiting EGFR, the compound can block the initiation of these pro-growth signals, representing a significant mechanism for its potential anticancer activity.

7,8-dihydroxycoumarin and its derivatives can exert significant control over major intracellular signaling pathways that are central to cell survival, proliferation, inflammation, and apoptosis.

MAPK Pathway: Studies on 7,8-dihydroxy-4-methylcoumarin have shown that it can induce apoptosis in human lung cancer cells through the partial inhibition of the ERK/MAPK signaling pathway. The MAPK cascade is a downstream effector of many growth factor receptors, including EGFR, and its inhibition can halt cell proliferation.

AKT Pathway: The PI3K/AKT pathway is a critical pro-survival pathway. Research has demonstrated that 7,8-dihydroxycoumarin can activate this pathway in the context of neuroprotection, leading to an increase in brain-derived neurotrophic factor (BDNF) and mitigating synaptic loss in models of Alzheimer's disease. nih.gov Conversely, in other contexts like cancer, daphnetin has been shown to modulate the AKT pathway as part of the larger AMPK/Akt/mTOR axis to induce autophagy. medchemexpress.com

NF-κB Pathway: The NF-κB pathway is a primary regulator of inflammation and is also involved in promoting cell survival and proliferation in cancer. The analog daphnetin has been shown to suppress apoptosis by down-regulating the protein levels of the pro-apoptotic nuclear factor NF-κB. nih.gov This anti-inflammatory and apoptosis-regulating effect is crucial to its therapeutic potential.

Table 2: Modulation of Signaling Pathways by 7,8-Dihydroxycoumarin Analogs

Signaling PathwayModulating EffectAnalog StudiedCellular OutcomeReference
PI3K/AKT/CREB/BDNFActivation7,8-DihydroxycoumarinNeuroprotection, Mitigation of synaptic loss nih.gov
ERK/MAPKPartial Inhibition7,8-Dihydroxy-4-methylcoumarinInduction of apoptosis in cancer cells
NF-κBDown-regulationDaphnetin (7,8-Dihydroxycoumarin)Suppression of apoptosis, Anti-inflammatory nih.gov
AMPK/Akt/mTORModulationDaphnetin (7,8-Dihydroxycoumarin)Induction of autophagy medchemexpress.com

AMP-activated protein kinase (AMPK) is a master regulator of cellular energy homeostasis. When activated during periods of low energy (high AMP:ATP ratio), it stimulates energy-producing pathways and inhibits energy-consuming processes. The compound daphnetin (7,8-dihydroxycoumarin) has been found to induce cytoprotective autophagy in ovarian cancer cells by modulating the AMPK/Akt/mTOR pathway. medchemexpress.com This suggests that the compound can influence AMPK activity, potentially acting as a ligand or an indirect activator. The activation of AMPK is a desirable therapeutic strategy for metabolic diseases and some cancers, indicating another important facet of the compound's mechanism of action.

Cellular Processes Affected

Disruption of Mitochondrial Redox Homeostasis

Fraxetin (B1674051) has been shown to significantly disrupt the delicate balance of mitochondrial redox homeostasis. A primary mechanism is the induction of reactive oxygen species (ROS) production. nih.govnih.gov In human hepatocellular carcinoma (HCC) cells, fraxetin treatment led to a notable increase in ROS levels. nih.govnih.gov This surge in ROS contributes to cellular oxidative stress.

Furthermore, fraxetin disrupts mitochondrial function by depolarizing the mitochondrial membrane potential (ΔΨm). nih.govnih.gov This loss of membrane potential is a key indicator of mitochondrial dysfunction. Studies have also demonstrated that fraxetin interferes with calcium homeostasis within the mitochondria, leading to an increase in intramitochondrial calcium levels. nih.govresearchgate.net The dysregulation of calcium is intricately linked to mitochondrial dysfunction and the generation of oxidative stress. nih.gov The disruption of the mitochondrial antioxidant defense system is another facet of its action. nih.gov

Induction of Mitochondrial-Mediated Apoptosis

A significant consequence of fraxetin-induced mitochondrial stress is the initiation of mitochondrial-mediated apoptosis, or programmed cell death. nih.govnih.gov This process is characterized by the release of pro-apoptotic factors from the mitochondria. Research has shown that fraxetin's pro-apoptotic activity involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. medchemexpress.comthegoodscentscompany.com

The apoptotic cascade is further propagated by the release of cytochrome c from the mitochondria into the cytoplasm, which in turn activates a cascade of caspases, including caspase-3 and caspase-9. thegoodscentscompany.comtargetmol.com This ultimately leads to the execution of apoptosis. The induction of apoptosis by fraxetin has been observed in various cancer cell lines, including human hepatocellular carcinoma and breast cancer cells. nih.govmedchemexpress.com

Impact on Cell Cycle Progression

Fraxetin exerts a considerable influence on the cell cycle of various cell types, often leading to cell cycle arrest. In human hepatocellular carcinoma cell lines, fraxetin has been observed to inhibit cell proliferation by arresting the cell cycle. nih.govnih.gov Specifically, it can cause an accumulation of cells in the S phase or the G0/G1 phase of the cell cycle. nih.govresearchgate.net

The mechanism behind this cell cycle arrest involves the modulation of key regulatory proteins. For instance, in non-small cell lung cancer cells, fraxetin has been shown to downregulate the expression of proteins that govern the G1/S transition, such as cyclin D1, CDK4, and CDK6. researchgate.net By halting the cell cycle, fraxetin prevents cancer cells from dividing and proliferating.

Disruption of Bacterial Replication

Fraxetin exhibits notable antibacterial properties, particularly against Staphylococcus aureus. nih.govspandidos-publications.comnih.gov Its mechanism of action involves the disruption of essential bacterial processes, leading to the inhibition of replication. One of the initial effects of fraxetin on bacteria is an increase in the permeability of the cell membrane. nih.govspandidos-publications.com

Crucially, fraxetin interferes with the synthesis of vital macromolecules. Following treatment with fraxetin, a significant decrease in the quantities of protein, DNA, and RNA has been observed. nih.govspandidos-publications.com This is attributed to its ability to inhibit the activity of topoisomerase I and topoisomerase II, enzymes that are essential for DNA replication and transcription. nih.govnih.gov By preventing these enzymes from binding to DNA, fraxetin effectively halts bacterial replication. nih.govresearchgate.net

DNA Damage Mechanisms

Fraxetin's interaction with cells can also lead to DNA damage, particularly in the context of cancer therapy and antibacterial action. The inhibition of topoisomerases, as mentioned in the context of its antibacterial activity, is a direct mechanism of inducing DNA damage, as these enzymes are crucial for maintaining DNA topology during replication. nih.govnih.gov

In cancer cells, fraxetin may contribute to the accumulation of DNA damage by downregulating OGG1, an enzyme involved in the repair of bases damaged by reactive oxygen species. nih.gov This can sensitize tumor cells to the effects of anticancer drugs. nih.gov Conversely, in certain contexts, fraxetin has demonstrated a protective role against DNA damage. For example, it has been found to attenuate cisplatin-induced DNA damage in kidney cells by activating the transcription factor FoxO1, which is involved in stress responses. nih.gov This suggests that the impact of fraxetin on DNA integrity can be context-dependent.

Structure Activity Relationship Sar Studies of 7,8 Dihydroxy 2h Chromen 2 One Derivatives

Influence of the 7,8-Dihydroxy Substitution Pattern on Biological Activity

The presence and position of hydroxyl groups on the coumarin (B35378) scaffold are critical determinants of biological activity, particularly for antioxidant and enzyme inhibitory effects. The 7,8-dihydroxy substitution pattern, which forms a catechol moiety, is especially significant.

Studies have consistently shown that coumarins with ortho-dihydroxy groups, such as 7,8-dihydroxycoumarins and 6,7-dihydroxycoumarins (esculetin), exhibit superior antioxidant and radical scavenging activities compared to monohydroxy or meta-dihydroxy analogues. nih.govresearchgate.net This enhanced activity is attributed to the ability of the catechol group to readily donate hydrogen atoms and stabilize the resulting phenoxyl radical through resonance. For instance, 7,8-dihydroxy-4-methylcoumarin (B1670369) has been identified as a highly effective radical scavenger. researchgate.net

The importance of the catechol group extends to other biological activities as well. In the context of Mcl-1 inhibition, a target in cancer therapy, 7,8-dihydroxycoumarin and 6,7-dihydroxycoumarin demonstrated significant inhibitory activity, which was markedly reduced upon methylation of the catechol hydroxyls. nih.gov This suggests that the free hydroxyl groups are crucial for binding to the target protein. Similarly, the presence of a free catechol group at the C-6, 7, and 8 positions is considered to play a predominant role in the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. mdpi.com

Impact of Substituents at the 4-Position on Efficacy and Selectivity

The 4-position of the 7,8-dihydroxycoumarin core is a key site for modification to modulate efficacy and selectivity. The nature of the substituent at this position, whether it be a methyl, phenyl, or other group, can significantly influence the compound's biological profile.

A study on the methylation of 7,8-dihydroxycoumarin and its C-4 derivatives (4-methyl, 4-phenyl, and 4-acetic acid daphnetin) by catechol-O-methyltransferase (COMT), an enzyme involved in their metabolism, revealed that C-4 substitutions strongly affect metabolic stability. nih.gov The electronic effects of these substituents and their coordination within the enzyme's active site were found to be influential. nih.gov

In the context of anticancer activity, the introduction of a hydrophobic, electron-withdrawing group at the C-4 position of 6,7-dihydroxycoumarin was found to enhance Mcl-1 inhibitory capacity, while a hydrophilic group at this position was detrimental. nih.gov For example, 4-(chloromethyl)-7,8-dihydroxy-2H-chromen-2-one showed promising antiproliferative activity against certain cancer cell lines. nih.gov Furthermore, the introduction of a larger substituent than a methyl group at the 4-position of a 3-phenylcoumarin (B1362560) core has been shown to boost binding affinity for estrogen receptors. nih.gov

The following table summarizes the impact of different substituents at the 4-position on the biological activity of dihydroxycoumarin derivatives.

Substituent at C-4 Compound Class Observed Effect Reference
Methyl7,8-Dihydroxy-4-methylcoumarinHigh antioxidant and radical scavenging activity. researchgate.net
Phenyl4-Phenyl-7,8-dihydroxycoumarinInfluences metabolic stability by COMT. nih.gov
Acetic Acid4-Acetic acid-7,8-dihydroxycoumarinAffects metabolic stability by COMT. nih.gov
Chloromethyl4-(Chloromethyl)-7,8-dihydroxy-2H-chromen-2-onePromising antiproliferative activity. nih.gov
Trifluoromethyl4-Trifluoromethyl-6,7-dihydroxycoumarinPotent Mcl-1 inhibitory activity. nih.gov

Role of Other Ring Substitutions in Modulating Activities

Beyond the 4-position, substitutions at other positions of the coumarin ring, including the introduction of hydrophobic residues, hydroxyl, amino, methoxy (B1213986), and methyl groups, play a crucial role in fine-tuning the biological activities of 7,8-dihydroxycoumarin derivatives.

The introduction of additional hydroxyl groups can enhance antioxidant activity. walisongo.ac.id Conversely, substituting the hydroxyl groups with acetoxy groups has been shown to decrease antioxidant activity. researchgate.net Methylation of the catechol hydroxyls in 7,8-dihydroxycoumarin derivatives significantly reduces their Mcl-1 inhibitory activity, underscoring the importance of the free hydroxyls. nih.gov

In terms of antifungal activity, studies on coumarin derivatives have shown that O-substitutions are essential. mdpi.com The presence of a short aliphatic chain or electron-withdrawing groups like nitro (NO₂) can favor antifungal activity. mdpi.comresearchgate.net For instance, 7-hydroxy-6-nitro-2H-1-benzopyran-2-one has demonstrated notable antifungal effects. researchgate.net The introduction of a nitrogen-containing group at the C-5 or C-8 position, which allows for an intramolecular hydrogen bond, was found to be unfavorable for Mcl-1 inhibition. nih.gov

The table below provides examples of how various ring substitutions modulate the biological activities of coumarin derivatives.

Substitution Position(s) Effect Biological Activity Reference
Acetoxy7, 8DecreaseAntioxidant researchgate.net
Methoxy7, 8DecreaseMcl-1 Inhibition nih.gov
Nitro6IncreaseAntifungal researchgate.net
Hydrophobic Electron-Withdrawing Group4IncreaseMcl-1 Inhibition nih.gov
Nitrogen-containing group5 or 8DecreaseMcl-1 Inhibition nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analyses for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to predict the biological activity of chemical compounds based on their molecular structures. 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been employed to understand the structural requirements for the activity of coumarin derivatives.

For a series of 8-substituted coumarin derivatives with antifungal activity, 3D-QSAR models indicated that small, hydrophilic, and electron-withdrawing groups at the C-3 and C-8 positions, respectively, could enhance antifungal potency. nih.gov In another study on 7-hydroxycoumarin derivatives as casein kinase 2 (CK2) inhibitors, a receptor-based CoMSIA model provided insights into the steric, electronic, hydrophobic, and hydrogen bond acceptor fields that affect inhibitory activity. nih.gov These models generate contour maps that can guide the design of new, more potent inhibitors. nih.gov

Correlations between Structural Features and Specific Pharmacological Properties

Specific structural features of 7,8-dihydroxy-2H-chromen-2-one derivatives can be directly correlated with their antioxidant, anticancer, and antifungal activities.

Antioxidant Activity: The primary structural feature for potent antioxidant activity is the presence of the 7,8-dihydroxy (catechol) moiety. nih.govresearchgate.netnih.gov This arrangement allows for efficient scavenging of free radicals. The antioxidant efficiency of dihydroxycoumarins is generally higher than that of monohydroxycoumarins. nih.gov

Anticancer Activity: For anticancer effects, particularly Mcl-1 inhibition, the catechol group is a key pharmacophore. nih.gov The introduction of a hydrophobic and electron-withdrawing group at the C-4 position can further enhance this activity. nih.gov Daphnetin (B354214) itself has shown antitumor properties by inhibiting signaling pathways like p-AKT and reducing NF-κB expression. nih.gov

Antifungal Activity: The antifungal activity of coumarin derivatives is influenced by substitutions on the coumarin ring. O-substitutions are considered essential, with short aliphatic chains and electron-withdrawing groups like nitro groups contributing positively to the activity. mdpi.com For example, a study on 7-hydroxy-6-nitro-2H-1-benzopyran-2-one highlighted its potential as an antifungal agent against Aspergillus species. researchgate.net

The following table summarizes the key structural features correlated with specific pharmacological properties.

Pharmacological Property Key Structural Features Reference
Antioxidant 7,8-dihydroxy (catechol) group nih.govresearchgate.netnih.gov
Anticancer 7,8-dihydroxy (catechol) group; Hydrophobic, electron-withdrawing group at C-4 nih.govnih.gov
Antifungal O-substitutions; Short aliphatic chains; Electron-withdrawing groups (e.g., NO₂) mdpi.comresearchgate.net

Computational Studies and Molecular Modeling of 7,8 Dihydroxy 2h Chromen 2 One Derivatives

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

Prediction of Ligand-Target Binding Affinity and Interactions

Molecular docking studies have been instrumental in evaluating the binding affinity of dihydroxy-coumarin derivatives against a range of therapeutic targets. These in silico analyses provide crucial information on the potential of these compounds as inhibitors of various enzymes and proteins involved in disease pathways.

Topoisomerase II: Coumarin (B35378) derivatives have been identified as potential inhibitors of DNA topoisomerase II, an essential enzyme for cell survival and a key target for antibacterial agents. nih.govnih.gov Molecular docking studies on dihydroxy-3-arylcoumarins have revealed their potential to bind to the active site of Staphylococcus aureus topoisomerase II DNA gyrase. nih.govnih.gov The presence of hydroxyl groups on the coumarin scaffold appears to be crucial for this antibacterial activity. nih.govnih.gov

Bacterial Enzymes: Beyond topoisomerase II, dihydroxy-coumarin derivatives have shown promise against other bacterial targets. For instance, 5,7-dihydroxy-3-phenylcoumarin (B1626069) has demonstrated significant antibacterial activity against Staphylococcus aureus and Bacillus cereus. nih.govnih.gov Molecular docking has been employed to understand the binding interactions of these compounds with bacterial enzymes like tyrosyl-tRNA synthetase, another attractive target for novel antibacterial agents. nih.govnih.gov

COMT (Catechol-O-Methyltransferase): While specific docking studies of 7,8-dihydroxy-4-methoxy-2H-chromen-2-one with COMT are not extensively documented in the reviewed literature, the structural similarity of the catechol moiety (7,8-dihydroxy group) to the natural substrates of COMT suggests a potential for interaction. Further computational studies are warranted to explore this.

EGFR (Epidermal Growth Factor Receptor): The epidermal growth factor receptor (EGFR) is a key target in cancer therapy. nih.gov Molecular docking analyses have been performed on 4,7-dihydroxycoumarin (B595064) derivatives to investigate their potential inhibitory effects on EGFR. nih.gov These studies help in understanding how different substitutions on the coumarin ring, including hydroxyl and methoxy (B1213986) groups, influence the binding affinity to the EGFR active site. nih.govnih.gov

α-Glucosidase and α-Amylase: In the context of diabetes management, the inhibition of α-glucosidase and α-amylase is a key therapeutic strategy. nih.gov Molecular docking studies have been conducted on various coumarin derivatives to assess their inhibitory potential against these enzymes. nih.govnih.govnih.gov For instance, coumarin-pyrimidine hybrid compounds with methoxy groups have shown significant inhibitory activity against α-glucosidase. nih.gov Similarly, other coumarin derivatives have been virtually screened against both α-glucosidase and α-amylase, with some compounds showing high binding affinities. nih.gov

SARS-CoV-2 Targets: In the search for antiviral agents against SARS-CoV-2, molecular docking has been used to screen coumarin-based compounds against key viral proteins. nih.govnih.gov Natural coumarin analogues have been evaluated for their binding affinity to the main protease (Mpro) of SARS-CoV-2. nih.gov The presence of hydroxyl groups on the coumarin structure has been noted to be important for high binding attractions to SARS-CoV-2 targets. nih.gov

Derivative ClassTarget ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues
Dihydroxy-3-arylcoumarinsS. aureus Topoisomerase II DNA gyraseNot specifiedNot specified
Dihydroxy-3-arylcoumarinsS. aureus Tyrosyl-tRNA synthetaseNot specifiedNot specified
4,7-Dihydroxycoumarin derivativesEGFRNot specifiedNot specified
Coumarin-pyrimidine hybridsα-GlucosidaseNot specifiedNot specified
Coumarin-pyrimidine hybridsα-AmylaseNot specifiedNot specified
Natural Coumarin AnaloguesSARS-CoV-2 Main Protease-7.8 (for toddacoumaquinone)Not specified

Analysis of Hydrogen Bonding, Hydrophobic, and Pi-Pi Interactions

The stability of a ligand-protein complex is governed by various non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and pi-pi stacking. Molecular docking simulations provide a detailed view of these interactions at the atomic level. For coumarin derivatives, the hydroxyl groups are key players in forming hydrogen bonds with amino acid residues in the active site of target proteins. The aromatic rings of the coumarin scaffold readily participate in hydrophobic and pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. A molecular dynamics study on 4-hydroxycoumarin (B602359) derivatives highlighted the importance of intramolecular hydrogen bonds involving hydroxyl and methoxy groups for the stabilization of the compound's structure. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to understand the electronic properties of molecules, which are crucial for their reactivity and biological activity.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy gap between HOMO and LUMO (E_HOMO - E_LUMO) is a critical parameter for determining the charge transfer properties and bioactive efficiency of a molecule. For 7,8-dihydroxy-4-phenyl coumarin monohydrate, the frontier orbital energy gap was calculated to be -3.96 eV, providing insights into its potential reactivity and biological activity. mdpi.com

Molecular Dynamics (MD) Simulations for Ligand-Protein Binding Stability

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. nih.gov This technique is crucial for assessing the stability of the predicted binding poses obtained from docking studies. MD simulations can reveal whether a ligand remains stably bound in the active site of a protein or if it dissociates over time. nih.gov Studies on coumarin derivatives have utilized MD simulations to confirm the stability of their complexes with target proteins like lysosomal α-glucosidase and to understand the flexibility of proteins upon ligand binding. nih.govmdpi.com These simulations provide a more realistic representation of the physiological environment and are invaluable in the rational design of potent inhibitors. nih.govrjpbr.com

In Silico Prediction of Biological Activities (e.g., PASS prediction)

The Prediction of Activity Spectra for Substances (PASS) is a computational tool that predicts the likely biological activities of a compound based on its chemical structure. This in silico method is valuable in the early stages of drug discovery for identifying potential therapeutic applications and understanding the possible mechanisms of action.

For coumarin derivatives, PASS predictions have been utilized to forecast a wide range of pharmacological properties. The PASS program analyzes the structure of a molecule and provides a list of potential biological activities with corresponding probabilities for the compound being active (Pa) or inactive (Pi). nih.gov A higher Pa value suggests a greater likelihood of exhibiting a particular biological activity.

Studies on coumarin-4-acetic acids have demonstrated a good correlation between PASS-predicted activities and experimentally observed pharmacological properties, such as anti-inflammatory and analgesic effects. nih.gov For instance, the PASS analysis of certain 7-hydroxy coumarin derivatives predicted significant anti-inflammatory activity, which was subsequently confirmed by experimental screening. nih.gov

In the context of this compound, a PASS analysis would likely predict a spectrum of activities commonly associated with dihydroxy-substituted coumarins. These could include antioxidant, anti-inflammatory, and potentially anticancer activities, given that these are well-documented properties of the coumarin scaffold. nih.gov The presence of both hydroxyl and methoxy groups would be key determinants in the predicted activity spectrum.

The table below provides an illustrative example of what a PASS prediction might look like for a hypothetical coumarin derivative, showcasing the types of biological activities that are often predicted for this class of compounds. This table is for illustrative purposes only and does not represent actual PASS prediction data for this compound.

Predicted Biological ActivityPa (Probability of being Active)Pi (Probability of being Inactive)
Antioxidant0.8500.015
Anti-inflammatory0.7800.030
Antineoplastic0.6500.050
Monoamine oxidase B inhibitor0.5900.075
Hepatoprotectant0.5200.120
Vasodilator0.4800.150

The utility of PASS and other in silico prediction tools lies in their ability to guide the rational design and synthesis of new derivatives with enhanced or novel biological activities, while also flagging potential toxicities early in the drug development process. researchgate.net

Analytical Methodologies for Research on 7,8 Dihydroxy 2h Chromen 2 One Derivatives

Crystallographic Techniques for Structural Elucidation

The process of X-ray crystallographic analysis involves several key stages. Initially, a high-quality single crystal of the compound is required. The crystal is then mounted on a goniometer and irradiated with a focused beam of X-rays. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of spots. The intensities and positions of these spots are meticulously recorded by a detector. ucdavis.edu This diffraction data is then processed using complex mathematical algorithms, often employing Fourier transforms, to generate an electron density map of the molecule. From this map, the positions of the individual atoms can be determined, and a detailed molecular structure is built and refined. nih.gov

For coumarin (B35378) derivatives, X-ray crystallography provides invaluable information regarding the planarity of the fused ring system, the orientation of substituent groups, and the nature of intermolecular interactions such as hydrogen bonding and π–π stacking. nih.govresearchgate.net These interactions are crucial in determining the packing of molecules within the crystal lattice and can influence the physicochemical properties of the compound.

The crystallographic data obtained for these derivatives serves as a critical benchmark for computational modeling and spectroscopic studies, providing a solid foundation for structure-activity relationship (SAR) investigations.

Interactive Data Table: Crystallographic Data for 7,8-Dihydroxy-4-methylcoumarin (B1670369)

ParameterValue nih.gov
Empirical FormulaC₁₀H₈O₄
Formula Weight192.17
Crystal SystemTriclinic
Space GroupP1
a (Å)7.631(2)
b (Å)9.456(5)
c (Å)7.075(3)
α (°)103.13(3)
β (°)91.84(3)
γ (°)68.21(3)
Volume (ų)460.9(3)
Z2

Future Research Directions and Translational Perspectives for 7,8 Dihydroxy 2h Chromen 2 One Derivatives

Exploration of Novel Derivatization Strategies for Enhanced Bioactivity

The inherent bioactivity of the 7,8-dihydroxy-2H-chromen-2-one core can be significantly modulated and enhanced through targeted chemical modifications. Future research will undoubtedly focus on innovative derivatization strategies to improve potency, selectivity, and pharmacokinetic profiles.

One promising avenue is the introduction of various substituents at different positions of the coumarin (B35378) ring. For instance, the addition of a hydrophobic, electron-withdrawing group like a trifluoromethyl group at the C-4 position of 6,7-dihydroxycoumarin has been shown to enhance its inhibitory capacity against Mcl-1, a key anti-apoptotic protein. nih.gov In contrast, hydrophilic groups in the same position were found to be detrimental to this activity. nih.gov This highlights the importance of substituent choice in directing the biological effects of these derivatives.

Another key strategy involves the modification of the hydroxyl groups. Methylation of the catechol group in 6,7-dihydroxycoumarin derivatives led to a decrease in Mcl-1 inhibitory activity, suggesting that the free hydroxyls are crucial for this particular interaction. nih.gov Conversely, the synthesis of O-alkenylepoxy derivatives of 7-hydroxy-2H-chromen-2-one has yielded compounds with significant antiproliferative and antiretroviral activities. nih.gov Specifically, the O-butylepoxy group was identified as a key functionality for antiretroviral action. nih.gov

The synthesis of hybrid molecules, where the coumarin scaffold is combined with other pharmacologically active moieties, represents another exciting frontier. For example, linking the coumarin nucleus to other antiviral compounds through various linkers is being explored to overcome drug resistance. nih.gov

Future derivatization efforts will likely involve a combination of these approaches, guided by structure-activity relationship (SAR) studies, to create a diverse library of compounds. These studies will be essential for identifying derivatives with optimized bioactivity for specific therapeutic targets.

Table 1: Examples of Derivatization Strategies and Their Effects

Parent Compound Derivatization Strategy Resulting Derivative Observed Bioactivity Reference
6,7-dihydroxycoumarinIntroduction of a trifluoromethyl group at C-44-trifluoromethyl-6,7-dihydroxycoumarinEnhanced Mcl-1 inhibitory activity nih.gov
7-hydroxy-2H-chromen-2-oneAddition of an O-butylepoxy group7-(3-(oxiran-2-yl)propoxy)-2H-chromen-2-oneAntiretroviral activity nih.gov
7,8-dihydroxy-2H-chromen-2-oneIntroduction of a chloromethyl group at C-44-(chloromethyl)-7,8-dihydroxy-2H-chromen-2-onePromising antitumor activity nih.gov

Further Elucidation of Molecular Mechanisms in Specific Disease Models

While initial studies have revealed the potential of 7,8-dihydroxy-2H-chromen-2-one derivatives in various diseases, a deeper understanding of their molecular mechanisms of action is crucial for their translation into clinical practice. Future research must focus on elucidating these mechanisms in relevant disease models.

In the context of cancer, for example, derivatives of 7,8-dihydroxy-4-phenylcoumarin have been shown to induce apoptosis and inhibit tumor growth. One proposed mechanism is the targeting of catechol O-methyltransferase (COMT), an enzyme involved in drug metabolism. Other coumarin derivatives have demonstrated the ability to inhibit Mcl-1, an anti-apoptotic protein overexpressed in many cancers. nih.gov Further investigation is needed to pinpoint the precise molecular interactions and signaling pathways affected by these compounds in different cancer types. For instance, some coumarin derivatives have been found to cause DNA damage in yeast, suggesting a potential mechanism for their antiproliferative effects. nih.gov

The neuroprotective potential of coumarin derivatives is another area ripe for mechanistic exploration. While the antioxidant and anti-inflammatory properties of these compounds are thought to contribute to their neuroprotective effects, the specific molecular targets within the central nervous system remain largely unknown. mdpi.com

In the realm of infectious diseases, coumarin derivatives have shown promise as antiviral agents. nih.gov For instance, certain derivatives have been found to inhibit HIV-1 integrase, a key enzyme in the viral replication cycle. nih.gov Future studies should aim to identify the specific viral proteins targeted by these compounds and the mechanisms by which they disrupt the viral life cycle.

A multi-pronged approach, combining biochemical assays, cell-based studies, and animal models, will be necessary to fully unravel the complex molecular mechanisms underlying the therapeutic effects of these derivatives.

Development of Selective Agents for Targeted Therapeutic Interventions

A key challenge in drug development is to create agents that act selectively on their intended targets, thereby minimizing off-target effects and associated toxicities. The development of selective 7,8-dihydroxy-2H-chromen-2-one derivatives is a critical step towards their successful clinical translation.

One strategy for achieving selectivity is to exploit the structural differences between related protein targets. For example, in the case of carbonic anhydrase (CA) inhibitors, it is desirable to selectively target tumor-associated isoforms like CA IX and CA XII over the ubiquitous CA I and CA II. unica.it By carefully designing the substituents on the coumarin scaffold, it may be possible to achieve this desired selectivity.

Another approach involves the design of multi-target ligands. For neurodegenerative diseases like Alzheimer's, where multiple pathological processes are at play, compounds that can simultaneously inhibit key enzymes like acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) are highly sought after. nih.gov Researchers have successfully designed coumarin-based derivatives that exhibit such dual activity. nih.gov

The development of selective agents will require a close interplay between medicinal chemistry, structural biology, and pharmacology. By understanding the three-dimensional structures of the target proteins and their binding sites, it will be possible to design and synthesize coumarin derivatives with improved selectivity and therapeutic efficacy.

Advanced Preclinical Studies Utilizing Diverse Animal Models

Before any new therapeutic agent can be tested in humans, its efficacy and safety must be rigorously evaluated in preclinical animal models. For 7,8-dihydroxy-2H-chromen-2-one derivatives, this will involve a series of advanced studies using a variety of animal models that accurately recapitulate human diseases.

For anticancer research, this could involve using xenograft models, where human tumor cells are implanted into immunocompromised mice, to assess the in vivo antitumor activity of the derivatives. nih.gov It will also be important to evaluate the compounds in genetically engineered mouse models that spontaneously develop tumors, as these models more closely mimic the natural progression of cancer in humans.

In the context of neurodegenerative diseases, transgenic mouse models that express disease-causing genes are invaluable for testing the efficacy of neuroprotective agents. For example, mouse models of Alzheimer's disease that develop amyloid plaques and tau tangles can be used to evaluate the ability of coumarin derivatives to slow or halt disease progression.

For infectious diseases, animal models that are susceptible to the specific pathogen of interest will be required. For instance, to test the anti-HBV activity of a coumarin derivative, a mouse model with a humanized liver could be used. nih.gov

These preclinical studies will not only provide crucial data on the efficacy of the compounds but will also help to identify potential toxicities and establish a safe dosing range for future human trials.

Integration of Omics Technologies for Systems-Level Understanding

The advent of "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, has revolutionized our ability to study biological systems in a comprehensive and unbiased manner. teknoscienze.com The integration of these technologies into the study of 7,8-dihydroxy-2H-chromen-2-one derivatives will provide a systems-level understanding of their effects on cells and organisms.

For example, transcriptomic analysis (e.g., RNA-sequencing) can be used to identify all the genes whose expression is altered in response to treatment with a coumarin derivative. This can provide valuable clues about the compound's mechanism of action and potential off-target effects.

Proteomic studies, using techniques like mass spectrometry, can identify the proteins that directly interact with the coumarin derivatives, helping to pinpoint their molecular targets. teknoscienze.com This information can be used to validate proposed mechanisms of action and to identify novel targets.

Metabolomic analysis can reveal how the coumarin derivatives affect the metabolic state of cells or tissues. This can be particularly useful for understanding the effects of these compounds on metabolic diseases like diabetes.

By combining data from multiple omics platforms, it will be possible to construct detailed molecular networks that describe the complex biological responses to these compounds. This systems-level understanding will be invaluable for optimizing their therapeutic properties and for identifying biomarkers that can be used to monitor their efficacy in clinical trials.

Computational Chemistry in Lead Optimization and Drug Design

Computational chemistry and computer-aided drug design (CADD) have become indispensable tools in modern drug discovery. nih.gov These approaches can significantly accelerate the process of identifying and optimizing lead compounds, saving both time and resources.

For 7,8-dihydroxy-2H-chromen-2-one derivatives, computational methods can be used in several ways. Virtual screening, for instance, can be used to computationally screen large libraries of virtual compounds to identify those that are most likely to bind to a specific therapeutic target. nih.gov This can help to prioritize which compounds to synthesize and test in the laboratory.

Molecular docking studies can be used to predict the binding mode of a coumarin derivative to its target protein. nih.gov This information can be used to understand the key molecular interactions that are responsible for the compound's activity and to design new derivatives with improved binding affinity and selectivity.

Quantitative structure-activity relationship (QSAR) studies can be used to build mathematical models that relate the chemical structure of the coumarin derivatives to their biological activity. sciensage.info These models can then be used to predict the activity of new, unsynthesized compounds, further guiding the lead optimization process.

By integrating computational chemistry with experimental studies, it will be possible to rationally design and optimize 7,8-dihydroxy-2H-chromen-2-one derivatives with enhanced therapeutic potential.

Q & A

Q. What are the recommended synthetic protocols for 7,8-Dihydroxy-4-methoxy-2H-chromen-2-one, and how can reaction yields be optimized?

Methodological Answer: Synthesis typically involves Pechmann condensation using substituted resorcinol derivatives and β-keto esters under acidic conditions (e.g., concentrated H₂SO₄ or ionic liquids). Optimize yields by controlling temperature (80–120°C) and solvent polarity. Post-synthetic demethylation or selective protection of hydroxyl groups may refine substitution patterns. Purification via column chromatography (ethyl acetate/hexane gradients, 3:7 to 1:1 v/v) ensures >95% purity. Monitor intermediates using TLC (Rf = 0.3–0.5 in ethyl acetate) .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy : Assign ¹H and ¹³C environments using DEPT-135 and HSQC. Key signals include the C-2 carbonyl (δ ~160 ppm in ¹³C NMR) and hydroxyl protons (δ 10–12 ppm in ¹H NMR).
  • X-ray Crystallography : Use SHELX programs (SHELXL for refinement) with Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Refine to R1 < 0.05 and validate hydrogen bonding using PLATON .

Q. What safety protocols are essential for handling this compound given its reactivity and toxicity?

Methodological Answer: Use PPE (nitrile gloves, lab coat, safety goggles) in a fume hood. Avoid contact with oxidizers due to phenolic redox activity. Store in amber glass at 2–8°C under nitrogen to prevent autoxidation. Neutralize spills with 5% NaHCO₃ and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can computational modeling address contradictions between experimental spectral data and predicted molecular properties?

Methodological Answer: Perform DFT calculations (B3LYP/6-311+G(d,p)) to simulate NMR chemical shifts and optimize geometries. Compare computed IR/Raman spectra with experimental data to identify hydrogen bonding or tautomerism. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., O–H···O bonds) that explain deviations in solubility or melting points .

Q. What strategies resolve discrepancies in crystallographic data when hydrogen bonding networks conflict with NMR-derived solvation models?

Methodological Answer: Conduct solvent-dependent XRD studies (methanol vs. DMSO solvates) to capture polymorphic variations. Analyze packing diagrams using Mercury software and cross-validate with variable-temperature NMR. If conflicts persist, refine disorder models in SHELXL or apply TWIN commands for twinned crystals .

Q. How can synthetic routes be adapted to improve regioselectivity in hydroxyl and methoxy substitution?

Methodological Answer: Employ orthogonal protecting groups (e.g., TBDMS for hydroxyls) during synthesis. Use directed metalation (e.g., Pd-catalyzed C–H activation) to position substituents. Monitor regioselectivity via LC-MS and adjust reaction time/temperature to favor kinetic vs. thermodynamic products .

Q. What advanced techniques characterize the compound’s redox behavior and stability under physiological conditions?

Methodological Answer: Cyclic voltammetry (CV) in PBS (pH 7.4) identifies oxidation peaks (e.g., phenolic hydroxyls at +0.5 V vs. Ag/AgCl). Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring quantify degradation products. Pair with DFT to predict reactive intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.